molecular formula C21H26N2O3S2 B14954286 3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}-N-(tetrahydrofuran-2-ylmethyl)propanamide

3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}-N-(tetrahydrofuran-2-ylmethyl)propanamide

Cat. No.: B14954286
M. Wt: 418.6 g/mol
InChI Key: HIBPZBRRHPBUKL-PDGQHHTCSA-N
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Description

3-[(5Z)-4-OXO-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-[(OXOLAN-2-YL)METHYL]PROPANAMIDE is a complex organic compound with a unique structure that includes a thiazolidine ring, a propanamide group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-4-OXO-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-[(OXOLAN-2-YL)METHYL]PROPANAMIDE typically involves multiple steps. One common approach is the condensation of a thiazolidine derivative with a suitable aldehyde or ketone, followed by the introduction of the propanamide group through amide bond formation. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity. Solvent extraction and crystallization are common techniques used to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-4-OXO-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-[(OXOLAN-2-YL)METHYL]PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

3-[(5Z)-4-OXO-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-[(OXOLAN-2-YL)METHYL]PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(5Z)-4-OXO-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-[(OXOLAN-2-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5Z)-4-OXO-2-THIOXO-5-(3,4,5-TRIMETHOXYBENZYLIDENE)-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID
  • 3-[(5E)-5-(2,4-DIMETHOXYBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID
  • 3-[(5E)-5-(2,3-DIMETHOXYBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID

Uniqueness

The uniqueness of 3-[(5Z)-4-OXO-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-[(OXOLAN-2-YL)METHYL]PROPANAMIDE lies in its specific structural features, such as the presence of the thiazolidine ring and the propanamide group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H26N2O3S2

Molecular Weight

418.6 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-3-[(5Z)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C21H26N2O3S2/c1-14(2)16-7-5-15(6-8-16)12-18-20(25)23(21(27)28-18)10-9-19(24)22-13-17-4-3-11-26-17/h5-8,12,14,17H,3-4,9-11,13H2,1-2H3,(H,22,24)/b18-12-

InChI Key

HIBPZBRRHPBUKL-PDGQHHTCSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCC3CCCO3

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCC3CCCO3

Origin of Product

United States

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